5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound characterized by its trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the cyclization of hydrazides or the reaction of isocyanates with trifluoromethyl-substituted phenyl hydrazides. The reaction conditions typically involve heating the reactants in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are employed to meet commercial demands. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents onto the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.
Substitution reactions often involve halogenation or nitration reagents, such as bromine or nitric acid.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, making it valuable in organic synthesis.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its structural features make it a candidate for drug design, where it can be used to create new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, the compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties enable the development of products with enhanced performance and durability.
Mechanism of Action
The mechanism by which 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity.
Comparison with Similar Compounds
5-[3-(Trifluoromethyl)phenyl]furfural
1,3,5-tris(trifluoromethyl)benzene
3-trifluoromethylaniline
Uniqueness: 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid stands out due to its oxadiazole ring, which is not present in the listed similar compounds. This structural difference contributes to its distinct chemical and biological properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)6-3-1-2-5(4-6)8-14-7(9(16)17)15-18-8/h1-4H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBENNEOSZAZLKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697399 | |
Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163720-44-3 | |
Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163720-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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